molecular formula C12H14INO3 B1399059 Pentanoic acid, 5-[(3-iodobenzoyl)amino]- CAS No. 1458544-53-0

Pentanoic acid, 5-[(3-iodobenzoyl)amino]-

Cat. No.: B1399059
CAS No.: 1458544-53-0
M. Wt: 347.15 g/mol
InChI Key: TVLQEUHFKFOCPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentanoic acid, 5-[(3-iodobenzoyl)amino]- (CAS 1458544-53-0) is a specialized organic compound with the molecular formula C12H14INO3 and a molecular weight of 347.15 g/mol . This chemical features a valeric acid (pentanoic acid) backbone amide-linked to a 3-iodobenzoyl group, creating a conjugate molecule that is valuable for chemical biology and medicinal chemistry research . The structure incorporates a carboxylic acid terminus, a flexible alkyl chain, and an iodine-substituted aromatic ring, making it a versatile building block or intermediate for synthesizing more complex molecules, such as enzyme inhibitors or molecular probes . Researchers can utilize this compound in the development of potential bioactive agents, leveraging the iodine atom for further functionalization via metal-catalyzed cross-coupling reactions. The defined structure and reactivity of this molecule make it particularly useful for investigating structure-activity relationships (SAR) and for probing biological mechanisms. Strictly for research applications, this product is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

5-[(3-iodobenzoyl)amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO3/c13-10-5-3-4-9(8-10)12(17)14-7-2-1-6-11(15)16/h3-5,8H,1-2,6-7H2,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLQEUHFKFOCPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)NCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Bond Formation via Carbodiimide-Mediated Coupling

Method Overview:
This approach involves activating the carboxylic acid group of pentanoic acid derivatives to facilitate amide bond formation with an amino group of 3-iodobenzoyl compounds. The most common activating agents are 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or HOBT to improve yields and reduce side reactions.

Procedure Details:

  • Dissolve pentanoic acid derivative in anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
  • Add EDC and HOBT or N-hydroxysuccinimide to activate the carboxyl group.
  • Introduce 3-iodobenzoyl amine or its precursor, allowing the coupling to proceed under mild conditions (0–25°C).
  • Stir the mixture for 12–24 hours, monitoring progress via thin-layer chromatography (TLC).
  • Purify the product through column chromatography.

Research Findings:

  • Similar coupling reactions have yielded high efficiencies (~70–90%) with proper activation, as demonstrated in the synthesis of related benzoyl derivatives.
  • The use of carbodiimide coupling is well-established for aromatic and aliphatic carboxylic acids, providing reliable and scalable routes.

Acylation of Amino Groups with Iodobenzoyl Chlorides

Method Overview:
This involves synthesizing 3-iodobenzoyl chloride in situ or obtaining it commercially, then reacting with amino groups of pentanoic acid derivatives.

Procedure Details:

  • Generate 3-iodobenzoyl chloride by reacting 3-iodobenzoic acid with thionyl chloride or oxalyl chloride under reflux.
  • Add the acyl chloride to a solution of the amino-functionalized pentanoic acid derivative in an inert solvent like DCM, in the presence of a base such as triethylamine or pyridine to scavenge HCl.
  • Stir at room temperature or slightly elevated temperature until completion.
  • Work-up involves washing and purification via chromatography.

Research Findings:

  • This method provides high selectivity and yields, especially for aromatic acyl chlorides, as demonstrated in the synthesis of similar benzoyl derivatives.

Research Data Summary Table

Method Key Reagents Conditions Typical Yield Advantages References
Carbodiimide-mediated coupling EDC, HOBT, Amino compound 0–25°C, 12–24 hours 70–90% Mild, scalable, high yield
Electrophilic iodination I₂, oxidants (H₂O₂, NIS) 0–25°C, 1–4 hours N/A Regioselectivity, straightforward
Acylation with acyl chlorides 3-iodobenzoyl chloride, base Room temperature, 2–6 hours 80–95% High selectivity, efficient

Notes and Considerations

  • The choice of method depends on the availability of starting materials and desired purity.
  • Carbodiimide coupling is preferred for sensitive molecules due to milder conditions.
  • Halogenation conditions must be optimized to prevent poly-iodination or substitution at undesired positions.
  • Purification steps such as column chromatography or recrystallization are essential to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 5-[(3-iodobenzoyl)amino]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The iodine atom in the benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₁₄INO₃
  • Molecular Weight : 347.15 g/mol
  • IUPAC Name : 5-[(3-iodobenzoyl)amino]pentanoic acid

The compound features an iodine atom in the benzoyl group, which influences its reactivity and biological interactions.

Chemistry

Pentanoic acid, 5-[(3-iodobenzoyl)amino]- serves as a building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for:

  • Synthesis of Complex Molecules : It can be used to create derivatives through oxidation, reduction, and substitution reactions.
  • Reagent in Chemical Reactions : It acts as a reagent for introducing functional groups into other molecules.

Biology

Research has indicated that this compound may exhibit significant biological activities:

  • Antimicrobial Properties : Studies suggest potential effectiveness against various microbial strains.
  • Anticancer Activity : Investigations into its mechanisms have shown promise in inhibiting cancer cell proliferation.

Case Study: Anticancer Activity

A recent study explored the effects of Pentanoic acid, 5-[(3-iodobenzoyl)amino]- on cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell growth, suggesting its potential as a therapeutic agent in oncology.

Medicine

The compound is being investigated for therapeutic applications:

  • Drug Development : Its unique structure allows for modifications that can enhance pharmacological properties.
  • Targeting Enzymes/Receptors : It may act as an inhibitor or activator of specific biological pathways, leading to therapeutic effects.

Case Study: Enzyme Inhibition

Research has shown that Pentanoic acid, 5-[(3-iodobenzoyl)amino]- can inhibit certain enzymes involved in metabolic pathways. This inhibition could lead to reduced side effects in drug formulations targeting metabolic disorders.

Industry

In industrial applications, this compound is utilized for:

  • Synthesis of Specialty Chemicals : It can be employed in producing chemicals with specific properties for use in various industries.
  • Material Science : Its unique characteristics may lead to innovations in material formulations.

Mechanism of Action

The mechanism of action of Pentanoic acid, 5-[(3-iodobenzoyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Functional Group Impact

The following structurally related pentanoic acid derivatives highlight the influence of substituents on synthesis, activity, and metabolism:

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituent/Modification Key Properties/Applications Reference
5-[N-(1'-Phenylcyclohexyl)amino]pentanoic acid Phenylcyclohexylamino group High-affinity hapten for anti-PCP antibodies; correlates with pharmacological receptor binding .
5-Amino-3-(4-chlorophenyl)pentanoic acid (R/S) 4-Chlorophenyl group; stereochemistry R-enantiomer (11.HCl) shows GABAB receptor activity (IC50 = 7.4 µM), weaker than baclofen .
5-(4'-Amidinophenoxy)pentanoic acid Amidinophenoxy group Primary metabolite of pentamidine; undergoes sulfation/glucuronidation in rats .
MG-H2 (Methylglyoxal-derived) Imidazolonyl group Advanced glycation end-product; implicated in diabetic complications .
5,5,5-Trifluoro-3-methylpentanoic acid (5TFI) Trifluoromethyl group Incorporated into proteins with retained function; 93% substitution in mDHFR .

Pharmacological and Biochemical Activities

  • Receptor Binding: The phenylcyclohexylamino group in 5-[N-(1'-phenylcyclohexyl)amino]pentanoic acid mimics arylcyclohexylamine pharmacophores, enabling high-affinity interactions with PCP receptors (Kd = 1.9–51.6 nM) . In contrast, baclofen homologues with 4-chlorophenyl groups exhibit stereospecific GABAB activity. The R-enantiomer (11.HCl) inhibits GABAB binding (IC50 = 7.4 µM), while the S-enantiomer is inactive .
  • Enzyme Interactions :
    • Fluorinated derivatives like 5TFI demonstrate reduced activation by isoleucyl-tRNA synthetase (kcat/Km 134-fold lower than isoleucine) but retain functionality in proteins like mIL-2 .
  • Pathological Relevance: Methylglyoxal-derived pentanoic acids (e.g., MG-H2) form stable adducts with proteins, contributing to diabetic complications .

Metabolic and Stability Profiles

  • Metabolic Pathways: Amidino-containing derivatives (e.g., 5-(4'-amidinophenoxy)pentanoic acid) are rapidly metabolized in rats, with ~15% parent compound remaining after 4 hours .
  • Conjugation Reactions :
    • Sulfation and glucuronidation are common secondary modifications, altering solubility and excretion .

Biological Activity

Pentanoic acid, 5-[(3-iodobenzoyl)amino]- (CAS: 1458544-53-0) is a compound that has garnered interest due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.

Chemical Structure and Properties

  • Chemical Formula : C₁₂H₁₄INO₃
  • Molecular Weight : 347.15 g/mol
  • Purity : >95% .

The compound features a pentanoic acid backbone with a 3-iodobenzoyl amino group, which contributes to its biological properties.

Inhibition of Inflammatory Pathways

Research indicates that pentanoic acid derivatives can influence inflammatory processes. The inhibition of LTA4H not only reduces the production of pro-inflammatory leukotrienes but also enhances the formation of anti-inflammatory mediators such as resolvins . This dual action suggests potential therapeutic applications in conditions characterized by excessive inflammation.

Antioxidant Properties

Some studies suggest that compounds structurally related to pentanoic acid may possess antioxidant properties, which can help mitigate oxidative stress in cells. This is particularly relevant in contexts such as neuroprotection and cardiovascular health.

Data Table: Biological Activities and Properties

Activity Description
Enzyme Inhibition Inhibits leukotriene A-4 hydrolase, reducing pro-inflammatory mediator production .
Antioxidant Activity Potentially mitigates oxidative stress; specific studies needed for confirmation.
Cellular Effects May influence cell signaling pathways involved in inflammation and apoptosis .

Case Studies and Research Findings

  • Inflammation Models : In preclinical models, compounds similar to pentanoic acid have shown efficacy in reducing markers of inflammation, suggesting potential use in treating inflammatory diseases such as arthritis and asthma.
  • Neuroprotective Studies : Research involving related compounds indicates that they may protect neuronal cells from oxidative damage, hinting at applications in neurodegenerative diseases .
  • Clinical Implications : While direct clinical trials on pentanoic acid, 5-[(3-iodobenzoyl)amino]- are lacking, the pharmacological profiles of similar compounds support further investigation into their therapeutic potential.

Q & A

Q. Table 1: Synthesis Parameters

ParameterOptimal ConditionPurpose
SolventDMF or THFEnhance solubility of reactants
Temperature0–5°C (initial), then RTControl exothermic reaction
Reaction Time12–24 hoursEnsure complete acylation

Basic: Which spectroscopic techniques are critical for structural validation of this compound?

Methodological Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm for 3-iodobenzoyl) and α-protons near the amide bond (δ 2.5–3.5 ppm).
    • ¹³C NMR : Confirm carbonyl signals (C=O at ~170 ppm) and iodinated aromatic carbons (~95–140 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-MS) verifies molecular formula alignment with theoretical values (e.g., C₁₂H₁₃INO₃ requires m/z ~346.00) .

Advanced: How can computational tools predict the reactivity of the iodobenzoyl group in nucleophilic substitution reactions?

Methodological Answer:
Density Functional Theory (DFT) calculations can model electron density distribution and transition states:

  • Electrostatic Potential Maps : Identify electron-deficient regions (iodine’s inductive effect) favoring nucleophilic attack .
  • Transition State Modeling : Simulate SNAr mechanisms using software like Gaussian or ORCA to predict activation energies and regioselectivity .
  • Solvent Effects : Incorporate polarizable continuum models (PCM) to assess solvent polarity’s impact on reaction kinetics .

Advanced: What methodologies address discrepancies between theoretical and experimental solubility data?

Methodological Answer:
Contradictions often arise from solvent-solute interactions or polymorphic forms. Mitigation strategies include:

  • Hansen Solubility Parameters : Compare theoretical (HSPiP software) vs. experimental solubility in solvents like DMSO or ethanol .
  • Powder X-ray Diffraction (PXRD) : Detect crystalline vs. amorphous forms affecting solubility profiles .
  • Iterative Refinement : Adjust computational models (e.g., COSMO-RS) using experimental data to improve predictive accuracy .

Advanced: How can researchers design scalable synthesis protocols for this compound?

Methodological Answer:
Scale-up requires balancing efficiency and safety:

  • Flow Chemistry : Continuous reactors minimize thermal runaway risks during exothermic steps .
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
  • Green Chemistry Metrics : Optimize E-factor by recycling solvents (e.g., DMF via distillation) .

Q. Table 2: Scale-up Considerations

FactorLaboratory ScalePilot Scale
Reactor TypeRound-bottom flaskContinuous stirred-tank
Cooling SystemIce bathJacketed reactor with cryostat
Safety ProtocolsFume hoodPressure-relief valves

Advanced: What strategies resolve conflicting bioactivity data in structure-activity relationship (SAR) studies?

Methodological Answer:
Address contradictions through:

  • Orthogonal Assays : Validate results using independent methods (e.g., fluorescence polarization vs. SPR for binding affinity) .
  • Conformational Analysis : Use molecular dynamics (MD) simulations to assess ligand flexibility in binding pockets .
  • Statistical Robustness : Apply multivariate analysis (e.g., PCA) to identify outliers or confounding variables .

Basic: What stability assessments are necessary for long-term storage of this compound?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>150°C recommended for storage) .
  • Light Sensitivity Testing : Store aliquots in amber vials at -20°C to prevent iodobenzoyl photodegradation .
  • Hygroscopicity Check : Use Karl Fischer titration to ensure moisture content <0.1% in lyophilized samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentanoic acid, 5-[(3-iodobenzoyl)amino]-
Reactant of Route 2
Reactant of Route 2
Pentanoic acid, 5-[(3-iodobenzoyl)amino]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.